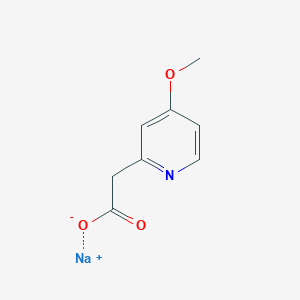

![molecular formula C6H12O6 B1445955 D-[6-<sup>13</sup>C]Galactosa CAS No. 478518-62-6](/img/structure/B1445955.png)

D-[6-13C]Galactosa

Descripción general

Descripción

D-Galactose is a simple monosaccharide that serves as an energy source and as an essential component of glycolipids and glycoproteins . It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway .

Synthesis Analysis

A study describes an efficient synthesis of L-galactose that is a mirror image of D-galactose . This synthesis is part of the preparation for racemic protein crystallography, an emerging methodology to obtain high-resolution protein structures .

Molecular Structure Analysis

The molecular structure of D-Galactose is C6H12O6 . It is a C4 epimer of glucose . The structure of D-Galactose can be analyzed using various spectroscopic methods, including NMR spectroscopy, which is a powerful tool in structural analysis of glucans .

Chemical Reactions Analysis

D-Galactose can be used in various chemical reactions. For instance, it can be used in the preparation of both a mirror image of protein and a mirror image of glycan for racemic protein crystallography . Moreover, D-Galactose can be used in a stable-isotope turnover study to evaluate endogenous galactose .

Physical And Chemical Properties Analysis

D-Galactose has the chemical formula C6H12O6 . It is easily soluble in water and slightly soluble in ethanol and glycerol .

Aplicaciones Científicas De Investigación

Sistemas de administración de fármacos

D-[6-13C]Galactosa: se utiliza en sistemas de administración de fármacos debido a su capacidad para funcionar como un ligando que se dirige selectivamente a las células que expresan receptores de galactosa . Esta focalización es particularmente útil para administrar fármacos a los hepatocitos, macrófagos y ciertas células cancerosas. Al unir galactosa a fármacos o nanopartículas cargadas de fármacos, se mejora la captación celular, lo que aumenta la eficacia de la administración del fármaco a las células diana previstas .

Diagnóstico

En diagnóstico, This compound juega un papel crucial en las pruebas de función hepática, como la prueba de capacidad de eliminación de galactosa . Esta prueba se utiliza para evaluar la función hepática y evaluar las enfermedades hepáticas, así como para determinar la reserva funcional hepática. Las interacciones del compuesto con receptores celulares específicos lo convierten en una valiosa herramienta de diagnóstico .

Teranostica

La teranostica combina aplicaciones terapéuticas y de diagnóstico, y This compound está a la vanguardia de este campo . Los agentes teranosticos basados en galactosa están diseñados para administrar fármacos al mismo tiempo que realizan funciones de diagnóstico, lo que agiliza el proceso de tratamiento y seguimiento .

Producción de biocombustibles

This compound: es una materia prima prometedora para la producción de biocombustibles. Mediante la fermentación microbiana, la biomasa rica en galactosa se puede convertir en biocombustibles . Esta aplicación es particularmente relevante dada la creciente demanda de fuentes de energía sostenibles y renovables .

Producción de edulcorantes bajos en calorías

La conversión catalizada por enzimas de This compound a D-tagatosa ofrece una alternativa baja en calorías al azúcar . D-tagatosa es un edulcorante prometedor que puede satisfacer el creciente mercado de sustitutos del azúcar más saludables .

Investigación biotecnológica

En investigación biotecnológica, This compound se utiliza para estudiar y manipular las vías metabólicas. Sirve como trazador en el análisis de flujo metabólico, ayudando a los investigadores a comprender el flujo de carbono a través de las redes metabólicas. Esto es crucial para optimizar las estrategias de ingeniería metabólica y mejorar la producción de compuestos valiosos .

Mecanismo De Acción

Target of Action

D-Galactose, a simple natural compound, has been investigated for its distinctive properties and interactions with specific cell receptors . It functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Mode of Action

D-Galactose interacts with its targets by binding to galactose receptors on the cell surface . This interaction triggers a series of cellular responses, including enhanced cellular uptake of the compound . Excess D-Galactose can be reduced by galactose reductase to form galactitol, leading to osmotic stress and mitochondrial dysfunction . It can also be oxidized by galactose oxidase to form hydrogen peroxide, leading to decreased SOD level and impaired redox homeostasis .

Biochemical Pathways

D-Galactose is involved in several biochemical pathways. The most notable is the Leloir pathway, which is responsible for the degradation of galactose . In this pathway, galactose is converted into glucose, which can then be used for energy production . Other pathways include the semi-phosphorylative Entner-Doudoroff pathway and the De Ley-Doudoroff pathway .

Pharmacokinetics

The pharmacokinetics of D-Galactose involves its absorption, distribution, metabolism, and excretion (ADME). D-Galactose is well absorbed and widely distributed in the body . It is metabolized primarily in the liver, where it is converted into glucose and other metabolites . The compound is excreted from the body within about 8 hours after ingestion .

Result of Action

The action of D-Galactose results in a variety of molecular and cellular effects. For instance, it enhances the delivery of drugs to target cells, thereby improving therapeutic efficacy . In addition, D-Galactose can induce senescence in vitro and in vivo, making it a useful tool for anti-aging therapeutic interventions .

Action Environment

The action of D-Galactose can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the binding of D-Galactose to its target receptors . Furthermore, the physiological state of the target cells, such as their metabolic activity and the expression level of galactose receptors, can also influence the action of D-Galactose .

Direcciones Futuras

D-Galactose has been used to generate a model of accelerated aging and its possible underlying mechanisms involved in different tissues/organs . It is also useful as a raw material for biomass fuel production or low-calorie sweetener production . The use of D-Galactose in these areas is attracting increased attention, indicating potential future directions for research and application .

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GHGSTUHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B1445873.png)

![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)

![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)